

Enhancing Accuracy of Neogen Food Safety Assays: A Technical Support Guide

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Compound of Interest

Compound Name: Neogen

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of **Neogen** food safety assays. The following sections offer detailed solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of **Neogen's** food safety assays, including ELISA and lateral flow devices.

Issue Category	Question	Potential Cause	Suggested Solution
Assay Performance	Why am I seeing weak or no signal in my ELISA assay?	<ul style="list-style-type: none">- Reagents added in the wrong order or prepared incorrectly.- Antibody concentration is too low.- Capture antibody or antigen did not adhere properly to the plate.- Standard has degraded.	<ul style="list-style-type: none">- Double-check the protocol and ensure all steps are followed precisely.- Increase the concentration of the primary or secondary antibody; titrations may be necessary.- Use a plate validated for ELISAs and consider increasing the coating incubation time.- Use a fresh vial of the standard.
What causes high background in my ELISA results?	<ul style="list-style-type: none">- Insufficient washing or blocking.- High antibody concentrations.- Substrate solution prepared too early.- Contaminated reagents or labware. [1]	<ul style="list-style-type: none">- Increase the number and duration of wash steps and ensure blocking steps are adequate.- Decrease the concentration of the primary or secondary antibody.- Prepare the substrate solution immediately before use.- Use fresh, clean reagents and labware.	
Why are my replicate results showing high variability?	<ul style="list-style-type: none">- Pipetting errors.- Inadequate mixing of solutions.- Uneven plate coating.	<ul style="list-style-type: none">- Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all solutions before	

		adding them to the plate.- Ensure equal volumes of coating solution are added to each well and use a plate sealer to prevent evaporation.	
Lateral Flow Devices	My Reveal® 3-D test shows no lines, or the control line is absent.	<ul style="list-style-type: none"> - The test was performed incorrectly.- The test device is expired or was stored improperly. 	<ul style="list-style-type: none"> - Carefully re-read the kit insert and repeat the test with a new device.- Check the expiration date and storage conditions of the test kits.
What does it mean if the overload line on my Reveal® 3-D test is absent?	- A very high concentration of the target analyte is present in the sample.	<ul style="list-style-type: none"> - This is an expected result for samples with gross contamination and indicates a positive result. Dilute the sample and re-test to bring the concentration within the dynamic range of the assay. 	
Sample Preparation	How can I ensure proper sample collection for environmental monitoring?	<ul style="list-style-type: none"> - Improper swabbing technique.- Using the wrong type of swab. 	<ul style="list-style-type: none"> - Swab a defined area (e.g., 10x10 cm) and ensure the swab is pre-moistened if the surface is dry.- Use the swabs provided with the Neogen kit or validated swabs that do not interfere with the assay. Do not use swabs containing growth media.

What is the best way to prepare liquid and solid samples?	- Non-homogenous sample.- Incorrect extraction procedure.	- For liquids, ensure the sample is well-mixed before taking a subsample.- For solids, grind the sample to a fine powder and mix thoroughly before weighing.- Follow the specific extraction protocol provided in the kit insert for your sample type.
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Key Experimental Protocols

General Best Practices for Neogen Assays

To ensure the highest accuracy and reliability of your results, adhere to the following best practices:

- **Read the Kit Insert:** Always thoroughly read and understand the protocol provided with your specific **Neogen** assay kit before starting any experiment.
- **Temperature Control:** Allow all reagents and samples to reach room temperature (typically 18-30°C) before use, unless otherwise specified.
- **Proper Pipetting:** Use calibrated pipettes and new tips for each sample and reagent to avoid cross-contamination and ensure accurate volumes.
- **Timing:** Adhere strictly to the incubation times specified in the protocol.
- **Washing Steps (ELISA):** Ensure complete removal of liquid from wells between each wash step to minimize background signal.
- **Data Recording:** Maintain accurate records of all steps, including lot numbers of kits and reagents, incubation times, and temperatures.

Protocol 1: Environmental Swabbing for Allergen Testing

This protocol outlines the general steps for collecting an environmental sample using a swab for use with **Neogen's** lateral flow devices.

- If the surface to be tested is dry, pre-moisten the swab with the provided wetting solution.
- Firmly rub the swab over a 10 x 10 cm area. For irregular surfaces, ensure a representative area is swabbed.
- Place the swab into the sample tube containing the extraction buffer.
- Break off the swab tip at the marked line so it remains in the tube.
- Cap the tube and shake vigorously for the time specified in the kit insert (e.g., 1 minute).
- Allow the solid particles to settle.
- Use the supernatant for the assay as per the kit instructions.

Protocol 2: General ELISA Procedure (Veratox®)

This protocol provides a general overview of the steps involved in a typical **Neogen Veratox®** ELISA assay.

- Add the appropriate volume of control, sample extract, and conjugate to the antibody-coated microwells.
- Mix gently and incubate for the specified time at the specified temperature.
- Wash the wells thoroughly with a wash buffer to remove unbound materials.
- Add the substrate to the wells and incubate for the specified time, allowing for color development.
- Stop the reaction by adding the stop solution.

- Read the absorbance of each well using a microplate reader at the specified wavelength.
- Calculate the results based on the standard curve generated from the controls.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative **Neogen** assays. Note that these values can vary by kit and sample type; always refer to the specific kit insert for precise details.

Table 1: **Neogen** Reveal® 3-D Lateral Flow Device Specifications

Analyte	Limit of Detection (LOD) in Rinse Water	Limit of Detection (LOD) on Surfaces
Gluten	5 ppm	5 µ g/100 cm ²
Total Milk	5 ppm	20 µ g/100 cm ²
Peanut	5 ppm	5 µ g/100 cm ²
Soy	5 ppm	Not specified
Egg	5 ppm	Not specified

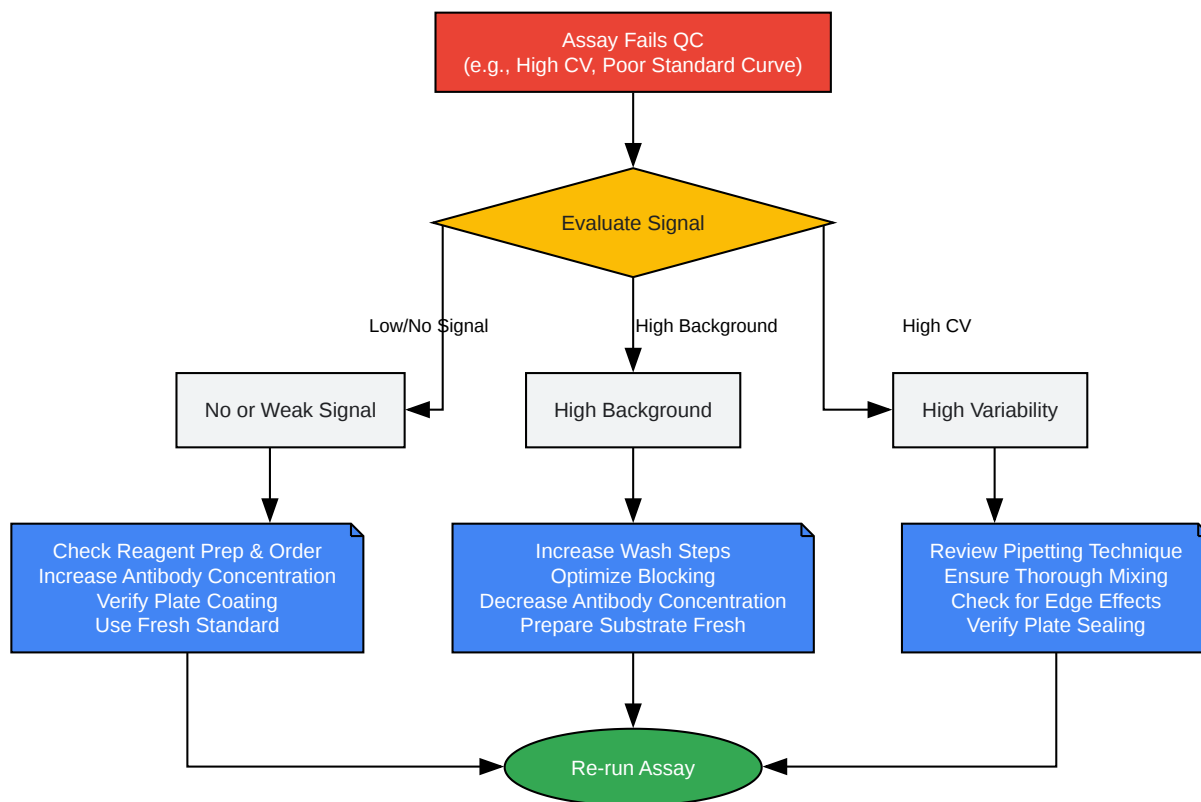
Table 2: General Incubation Parameters for **Neogen** ELISA Kits

Step	Typical Time	Typical Temperature
Sample/Conjugate Incubation	10 - 30 minutes	Room Temperature
Substrate Incubation	10 - 30 minutes	Room Temperature

Visual Guides

Troubleshooting Workflow for ELISA Assays

The following diagram illustrates a logical workflow for troubleshooting common issues with ELISA assays.

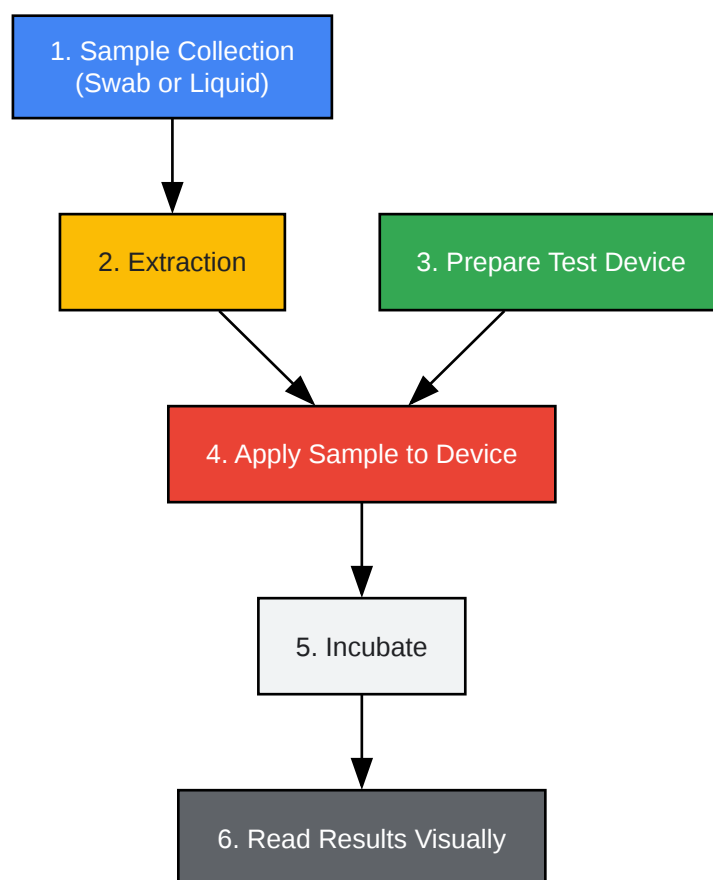


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Caption: Troubleshooting workflow for common ELISA issues.

Experimental Workflow for Lateral Flow Assays

This diagram outlines the typical experimental workflow for a **Neogen** Reveal® 3-D lateral flow assay.



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Caption: General experimental workflow for lateral flow devices.

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References

- 1. mybiosource.com [mybiosource.com]
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